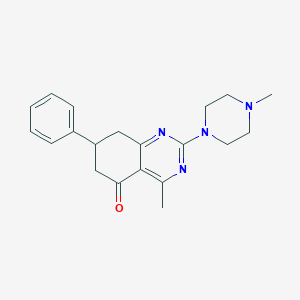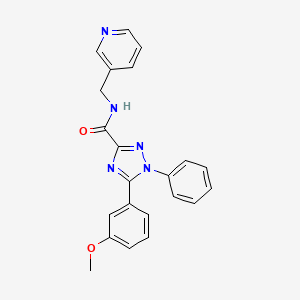![molecular formula C18H24N4O3 B4441689 5-[4-(5-isopropyl-2-methyl-3-furoyl)-1-piperazinyl]-2-methyl-3(2H)-pyridazinone](/img/structure/B4441689.png)
5-[4-(5-isopropyl-2-methyl-3-furoyl)-1-piperazinyl]-2-methyl-3(2H)-pyridazinone
Vue d'ensemble
Description
5-[4-(5-isopropyl-2-methyl-3-furoyl)-1-piperazinyl]-2-methyl-3(2H)-pyridazinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biochemistry, and pharmacology. This compound is commonly referred to as PMSF, which stands for phenylmethylsulfonyl fluoride. PMSF is a serine protease inhibitor that is widely used in biochemical and molecular biology experiments to prevent the degradation of proteins by proteases.
Mécanisme D'action
PMSF acts as a serine protease inhibitor by irreversibly binding to the active site of serine proteases. This binding prevents the protease from cleaving peptide bonds in proteins, thus preserving the integrity of the protein sample.
Biochemical and Physiological Effects:
PMSF has been shown to have a wide range of biochemical and physiological effects. In addition to its role as a protease inhibitor, PMSF has been shown to inhibit platelet aggregation, reduce the production of inflammatory cytokines, and increase the activity of certain enzymes involved in lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using PMSF in lab experiments is its ability to irreversibly inhibit serine proteases, making it an effective tool for preserving protein samples. However, PMSF has some limitations, including its potential to react with other proteins and its relatively short half-life in solution.
Orientations Futures
There are several potential future directions for research involving PMSF. One area of interest is the development of more potent and selective serine protease inhibitors for use in drug discovery and development. Additionally, further research is needed to fully understand the biochemical and physiological effects of PMSF and its potential applications in various fields.
Applications De Recherche Scientifique
PMSF has a wide range of applications in scientific research, particularly in the fields of biochemistry and molecular biology. It is commonly used as a protease inhibitor to prevent the degradation of proteins during protein purification and analysis. PMSF is also used to inhibit serine proteases in cell culture and tissue homogenates.
Propriétés
IUPAC Name |
2-methyl-5-[4-(2-methyl-5-propan-2-ylfuran-3-carbonyl)piperazin-1-yl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-12(2)16-10-15(13(3)25-16)18(24)22-7-5-21(6-8-22)14-9-17(23)20(4)19-11-14/h9-12H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIPNOLZKYVQDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(C)C)C(=O)N2CCN(CC2)C3=CC(=O)N(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,5-dimethylphenyl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4441611.png)
![N-(2,5-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441615.png)


![4-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B4441635.png)
![{2-[(2-methylphenoxy)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B4441643.png)
![N-cyclopropyl-7-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B4441648.png)
![N-(2-methoxyethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4441651.png)
![N-(2,4-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441656.png)

![isopropyl 4-chloro-3-[(2-thienylacetyl)amino]benzoate](/img/structure/B4441661.png)
![1-(1-ethyl-1H-indol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B4441673.png)
![6-(1,3-benzodioxol-5-yl)-3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4441680.png)
![3,5-dimethyl-1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperidine](/img/structure/B4441698.png)